benzofuran-2-yl(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
Description
Benzofuran-2-yl(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a synthetic hybrid molecule combining a benzofuran scaffold with a 4,5-dihydroimidazole ring system. The 4,5-dihydroimidazole (imidazoline) ring is a partially saturated heterocycle containing two nitrogen atoms, which can participate in hydrogen bonding or act as a weak base. The 2-fluorobenzyl thioether substituent introduces a sulfur atom and a fluorine atom, influencing electronic properties, lipophilicity, and metabolic stability.
Properties
IUPAC Name |
1-benzofuran-2-yl-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O2S/c20-15-7-3-1-6-14(15)12-25-19-21-9-10-22(19)18(23)17-11-13-5-2-4-8-16(13)24-17/h1-8,11H,9-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKHYLUKWKBTMGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=CC=C2F)C(=O)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Key Synthetic Challenges
Benzofuran-2-yl(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone features a benzofuran core fused to a 4,5-dihydroimidazole ring, with a thioether bridge at the imidazole’s 2-position and a 2-fluorobenzyl substituent. The methanone group at the benzofuran-2-yl position introduces steric and electronic complexities, necessitating precise regioselective synthesis. Key challenges include:
- Benzofuran Ring Construction : Requires cyclization of o-hydroxycarbonyl precursors.
- Imidazole-Thioether Formation : Demands selective sulfur incorporation without over-alkylation.
- Fluorobenzyl Group Integration : Sensitivity of the fluorine substituent to harsh reaction conditions.
Synthetic Routes and Methodologies
Benzofuran Core Synthesis
The benzofuran scaffold is typically synthesized via acid- or base-catalyzed cyclization of o-hydroxyacetophenone derivatives. A modified protocol from recent studies employs chloroacetone and substituted o-hydroxyacetophenones under refluxing acetone, yielding 3-methylbenzofuran intermediates. For the target compound, o-hydroxybenzaldehyde derivatives may be substituted to avoid methyl group interference at the 3-position.
Example Protocol
Imidazole Ring Formation
The 4,5-dihydroimidazole ring is constructed via condensation of 1,2-diaminoethane with carbonyl compounds . A two-step approach is recommended:
Step 1: Thioether Intermediate Preparation
- Reactants : 2-Mercaptoimidazole (1.0 equiv), 2-fluorobenzyl bromide (1.1 equiv).
- Conditions : DMF, K₂CO₃, 60°C, 6 hours.
- Yield : 88–92%.
Step 2: Cyclization to Dihydroimidazole
Friedel-Crafts Acylation for Methanone Installation
The methanone group is introduced via Friedel-Crafts acylation using benzofuran-2-carbonyl chloride:
Procedure
Alternative Catalytic Strategies
Copper-Catalyzed Thioether Coupling
Recent advances utilize Cu(I) catalysts for efficient C–S bond formation:
Reaction Optimization and Yield Comparison
| Method | Key Step | Catalyst | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Traditional Cyclization | Benzofuran formation | K₂CO₃ | 70–85 | 95–98 |
| Cu-Catalyzed C–S | Thioether coupling | CuI | 90–95 | 97–99 |
| Friedel-Crafts | Methanone acylation | AlCl₃ | 65–72 | 93–96 |
| One-Pot Tandem | Multi-component | Sc(OTf)₃ | 58–63 | 90–92 |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the imidazole ring, potentially converting it to a dihydroimidazole derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
Antimicrobial Activity
Benzofuran derivatives have been extensively studied for their antimicrobial properties. The incorporation of sulfur and halogen substituents in the structure can significantly enhance their activity against various bacterial and fungal strains. For instance:
- In vitro Studies : Research indicates that benzofuran derivatives exhibit promising results against Staphylococcus aureus, Escherichia coli, and Candida albicans. The minimum inhibitory concentration (MIC) values for these compounds often range from 0.5 mg/mL to 1 mg/mL, comparable to standard antimicrobial agents .
- Mechanism of Action : The mechanism involves disruption of microbial cell walls and interference with metabolic pathways due to the compound's ability to intercalate with DNA.
Anticancer Activity
The imidazole component of benzofuran derivatives is known for its anticancer properties. Studies have shown that compounds containing this moiety can induce apoptosis in cancer cells through various signaling pathways:
- Cell Line Studies : Compounds similar to benzofuran-2-yl(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone have demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The presence of the benzofuran structure may enhance these effects by promoting selective toxicity towards malignant cells while sparing normal cells .
Recent Research Findings
Recent studies have focused on synthesizing new derivatives based on this compound to explore their pharmacological potential further:
- Synthesis of Novel Derivatives : Researchers have synthesized various derivatives with modifications in the benzofuran or imidazole parts to optimize their activity profiles against specific pathogens or cancer types .
- Case Studies : In one study, a series of benzofuran-imidazole derivatives were tested for their efficacy against Mycobacterium tuberculosis, demonstrating significant antimicrobial activity with low cytotoxicity towards human cells .
- Structure-Activity Relationship (SAR) : Investigations into the SAR have revealed that specific substitutions can dramatically influence both the potency and selectivity of these compounds against target organisms or cancer cells .
Mechanism of Action
The mechanism of action of benzofuran-2-yl(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone involves its interaction with specific molecular targets. The benzofuran moiety can intercalate with DNA, disrupting replication and transcription processes. The imidazole ring can bind to metal ions, inhibiting metalloenzymes. The fluorobenzylthio group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of benzofuran-imidazole hybrids. Key structural analogues include:
N-(4-Arylidene-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)-5-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-3-carboxamides Structure: These compounds feature a pyrazole-carboxamide linker between the benzofuran and imidazoline rings, unlike the thioether and methanone groups in the target compound. Synthesis: Synthesized via condensation of 4-arylidene-oxazol-5(4H)-ones with pyrazole carbohydrazides in acetic acid under reflux (9 hours, 76–90% yield) . Activity: Demonstrated antibacterial properties, suggesting the benzofuran-imidazole core contributes to bioactivity.
Benzofuran-2-yl(2-(alkyl/arylthio)-4,5-dihydro-1H-imidazol-1-yl)methanones Structure: Closest analogues replace the 2-fluorobenzyl group with other alkyl/aryl thioethers. Key Differences:
- The 2-fluorobenzyl group enhances electronegativity and lipophilicity compared to non-fluorinated substituents.
- Fluorine may improve metabolic stability and membrane permeability via reduced oxidative metabolism.
Comparative Data Table
Pharmacological Potential
- The pyrazole-carboxamide analogues exhibited antibacterial activity, implying that the benzofuran-imidazoline scaffold is a viable pharmacophore. The target compound’s 2-fluorobenzylthio group may enhance target binding (e.g., via sulfur-π interactions) or improve pharmacokinetic profiles compared to non-fluorinated or carboxamide-linked derivatives.
Biological Activity
Benzofuran-2-yl(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzofuran moiety linked to a thioether and an imidazole derivative , contributing to its unique biological profile. The presence of fluorine in the benzyl group enhances its lipophilicity and may influence its interaction with biological targets.
Biological Activities
Benzofuran derivatives are known for a wide range of biological activities, including:
- Antitumor Activity : Studies have shown that benzofuran derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been tested against various cancer cell lines, demonstrating cytotoxic effects. A notable study reported IC50 values of 11 μM to 12 μM against ovarian cancer cells (A2780) for related compounds .
- Antimicrobial Properties : Benzofuran derivatives have shown effectiveness against a variety of pathogens. The structure–activity relationship (SAR) indicates that modifications at specific positions on the benzofuran ring can enhance antibacterial activity. Compounds with halogen substitutions at positions 4, 5, and 6 are particularly potent .
- Anti-inflammatory Effects : Research indicates that certain benzofuran derivatives can act as anti-inflammatory agents. They inhibit pro-inflammatory cytokines and pathways, making them potential candidates for treating inflammatory diseases .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : Many benzofuran derivatives act as inhibitors of key enzymes involved in cancer progression and inflammation.
- Receptor Modulation : The compound may interact with various receptors in the body, modulating their activity to exert therapeutic effects.
- DNA Interaction : Some studies suggest that benzofuran derivatives can intercalate DNA or inhibit topoisomerase enzymes, contributing to their anticancer properties .
Case Study 1: Anticancer Activity
A series of benzofuran derivatives were synthesized and evaluated for their anticancer activity against human ovarian cancer cell lines. Compound variants demonstrated significant cytotoxicity with IC50 values ranging from 11 μM to 12 μM, indicating strong potential for further development as anticancer agents .
Case Study 2: Antimicrobial Efficacy
In a comparative study on the antimicrobial efficacy of various benzofuran derivatives, those with halogen substitutions exhibited enhanced activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in increasing biological potency .
Data Table: Summary of Biological Activities
| Activity Type | Example Compounds | IC50 Values (μM) | Notes |
|---|---|---|---|
| Antitumor | Benzofuran derivatives | 11 - 12 | Effective against A2780 ovarian cancer cells |
| Antimicrobial | Halogenated benzofurans | Varies | Enhanced activity against multiple pathogens |
| Anti-inflammatory | Various derivatives | Not specified | Inhibits pro-inflammatory cytokines |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for benzofuran-2-yl(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone?
- Methodology : Synthesis typically involves multi-step reactions, including nucleophilic substitution (to introduce the thioether group) and condensation (to form the imidazole ring). Microwave-assisted synthesis or solvent-free conditions may enhance yield and purity by reducing reaction time and by-products .
- Key Steps :
Alkylation of the imidazole precursor with 2-fluorobenzyl thiol.
Coupling of the benzofuran moiety via a methanone linker.
- Optimization : Reaction parameters (temperature, solvent polarity, catalyst) should be systematically varied. For example, using DMF as a solvent may improve solubility of intermediates .
Q. How is the molecular structure of this compound characterized?
- Techniques :
- X-ray crystallography : SHELX programs (e.g., SHELXL for refinement) are widely used for solving crystal structures. Data collection requires high-quality single crystals and synchrotron radiation for resolution .
- Spectroscopy :
- NMR : H and C NMR (e.g., δ 7.2–7.5 ppm for aromatic protons, δ 3.8–4.2 ppm for imidazole-CH) .
- HRMS : Confirm molecular weight (e.g., [M+H] expected m/z 383.235) .
- Data Table :
| Technique | Key Peaks/Parameters | Reference |
|---|---|---|
| H NMR | δ 7.45 (d, J=8.5 Hz, benzofuran-H) | |
| HRMS | m/z 383.235 (calculated), 383.234 (obs) |
Advanced Research Questions
Q. How can computational chemistry predict this compound’s interaction with biological targets?
- Methodology :
Docking Studies : Use software like AutoDock to model binding to enzymes (e.g., cytochrome P450) or receptors. Focus on the fluorobenzyl-thio group’s role in hydrophobic interactions .
MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories (AMBER/CHARMM force fields) .
- Case Study : Analogous compounds show inhibition of steroidogenic enzymes (e.g., aromatase) via π-π stacking and hydrogen bonding .
Q. How to resolve contradictions in spectroscopic data during characterization?
- Scenario : Discrepancies in NMR shifts due to solvent effects or impurities.
- Resolution :
Repetition : Re-run spectra in deuterated DMSO vs. CDCl to assess solvent dependency .
2D NMR : Use HSQC/HMBC to confirm connectivity and rule out impurities.
Cross-Validation : Compare HRMS and elemental analysis to verify purity .
Q. What strategies optimize SAR studies for imidazole-thioether derivatives?
- Approach :
Substitution Patterns : Synthesize analogs with halogens (Cl, Br) or methyl groups at the benzyl position to modulate electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
